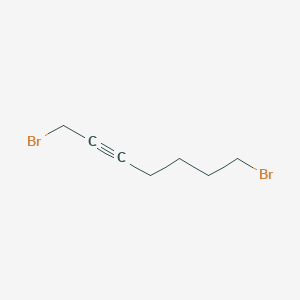
1,7-Dibromohept-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dibromohept-2-yne is an organic compound with the molecular formula C7H10Br2. It is a dibromoalkyne, characterized by the presence of two bromine atoms attached to a seven-carbon chain with a triple bond between the second and third carbon atoms. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dibromohept-2-yne can be synthesized through the bromination of hept-2-yne. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iodine or silver nitrate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at room temperature, yielding the desired dibromoalkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibromohept-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alkenes or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1,7-Dibromohept-2-yne has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the development of liquid crystal compounds and photochromic dyes.
Pharmaceuticals: Investigated for its potential use in the synthesis of bioactive compounds.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1,7-Dibromohept-2-yne involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triple bond also allows for interactions with metal ions and other reactive species, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Dibromoheptane: Similar structure but lacks the triple bond, leading to different reactivity and applications.
1,7-Dibromo-2-heptyne: Another dibromoalkyne with similar properties but different positioning of the bromine atoms.
Uniqueness
1,7-Dibromohept-2-yne is unique due to the presence of both bromine atoms and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H10Br2 |
|---|---|
Molecular Weight |
253.96 g/mol |
IUPAC Name |
1,7-dibromohept-2-yne |
InChI |
InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7-9/h1-2,4,6-7H2 |
InChI Key |
OHUXCMNUQIFJJL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CC#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


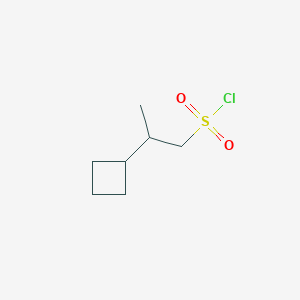
![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
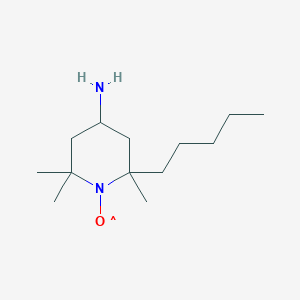
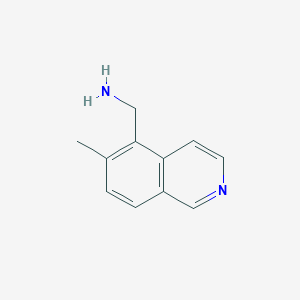
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
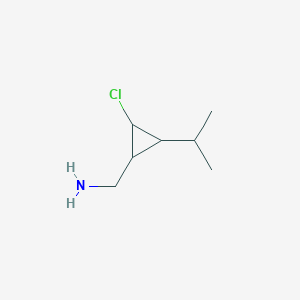

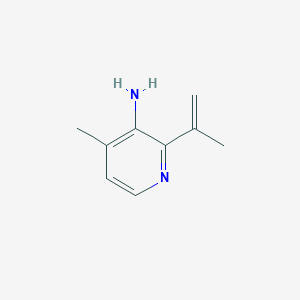
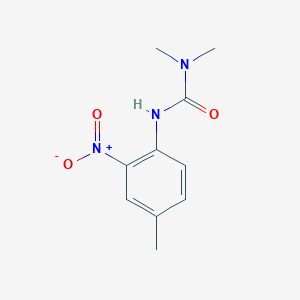
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)


![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)
